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molecular formula C20H32N2O2 B8777451 4-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

4-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No. B8777451
M. Wt: 332.5 g/mol
InChI Key: JFXCAMOZHZSKFS-UHFFFAOYSA-N
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Patent
US07126027B2

Procedure details

Synthesised from 1-(dimethylaminocyclohexyl)methylamine and 4-butyloxy benzoyl chloride following the procedure of Example 1 (g and purified by LCMS to obtain the product as a trifluoroacetate salt. 1H NMR (CDCl3) δ: 0.97 (t, 3H, J=4 Hz), 1.18 (m, 1H), 1.49 (m, 2H), 1.67 (m, 4H), 1.80 (m, 5H), 2.01 (d, 2H, J=3 Hz), 2.79 (s, 6H), 4.01 (m, 4H), 6.93 (d, 2H, J=4 Hz), 8.18 (d, 2H, J=4 Hz), 8.47 (m, 1H), 11.90 (s, 1H). LCMS m/z 333.2 (MH+; 96.5%). HRMS (FAB) calc. 333.2539, found 333.2536.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1([CH2:10][NH2:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3].[CH2:12]([O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([O:16][C:17]1[CH:18]=[CH:19][C:20]([C:21]([NH:11][CH2:10][C:4]2([N:2]([CH3:1])[CH3:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[O:22])=[CH:24][CH:25]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1(CCCCC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by LCMS

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C(=O)NCC2(CCCCC2)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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